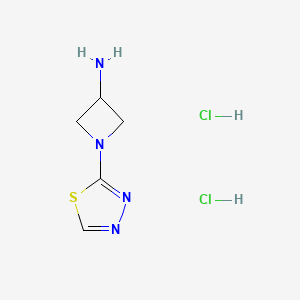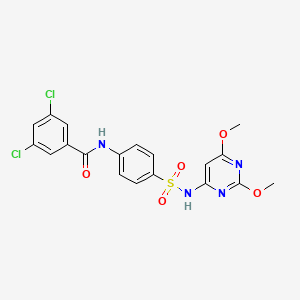![molecular formula C22H22N4O3S B2598181 {[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile CAS No. 689771-20-8](/img/structure/B2598181.png)
{[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone ring, a morpholine ring, a methoxybenzyl group, and a thioacetonitrile group. These functional groups contribute to the compound’s reactivity and potential applications.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds are known to participate in a variety of reactions. For example, quinazolinones can undergo reactions with various nucleophiles and electrophiles . The presence of the thioacetonitrile group may also influence the compound’s reactivity .科学的研究の応用
Spiro-Cyclisation and Rearrangement Mechanisms : The compound has been involved in studies related to spiro-cyclisation mechanisms. Harcourt, Taylor, and Waigh (1978) investigated methoxybenzylamino-acetonitriles with benzyl or phenethyl substituents, which undergo spiro-cyclisation in concentrated sulphuric acid, followed by rearrangement to the benzene ring of the substituent, resulting in products like tetrahydroisoquinoline or 2-benzazepine (Harcourt, Taylor, & Waigh, 1978).
Photochemical Synthesis Applications : Ikeda et al. (1977) conducted studies on photochemical synthesis of tetrahydroisoquinolines from N-chloroacetylbenzylamines. This research demonstrated the formation of various hydroxy-tetrahydroisoquinolines and methylisoquinoline derivatives through photocyclization, extending the synthesis to benzyl-isoquinoline derivatives (Ikeda, Hirao, Okuno, Numao, & Yonemitsu, 1977).
Cyclisation Mechanisms and Dual Pathways : Harcourt, Taylor, and Waigh (1978) also explored the cyclisation of dimethoxybenzylaminoacetonitriles, suggesting a dual mechanism for cyclisation involving electrophilic attacks and rearrangement to an iminium ion, which can lead to various chemical products (Harcourt, Taylor, & Waigh, 1978).
Hydrogen Abstraction Studies : Jornet, Tormos, and Miranda (2011) studied hydrogen abstraction by excited triplet states of compounds like 4-methoxybenzophenone, contributing to understanding the photobehavior of mixed triplets and providing insights into solvent-dependent reactions (Jornet, Tormos, & Miranda, 2011).
Lanthanide Ion Complexes and Luminescence : Research by De Bettencourt-Dias, Viswanathan, and Rollett (2007) on luminescent lanthanide ion complexes highlights the role of thiophene-derivatized compounds in creating luminescent solutions, which can have applications in photophysics and materials science (De Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Tautomerism and Structural Analysis in Synthesis : Land, Ramsden, Riley, and Yoganathan (2003) provided insights into tautomerism and structure of dienophiles in the context of morphine synthesis, which could have implications in synthetic organic chemistry and pharmaceutical research (Land, Ramsden, Riley, & Yoganathan, 2003).
Antifungal Activity of Benzimidazole Derivatives : Qu, Li, Xing, and Jiang (2015) synthesized benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety and tested their antifungal activities, demonstrating the potential application of such compounds in developing new antifungal agents (Qu, Li, Xing, & Jiang, 2015).
Safety and Hazards
将来の方向性
The future directions for research on this compound could involve further investigation into its synthesis, reactivity, and potential applications. Given the interesting structure of this compound, it could be a valuable subject for research in medicinal chemistry, materials science, and other fields .
特性
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-28-18-5-2-16(3-6-18)15-26-21(27)19-14-17(25-9-11-29-12-10-25)4-7-20(19)24-22(26)30-13-8-23/h2-7,14H,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWHWGVQKRLACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)
![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)
![(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/no-structure.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine](/img/structure/B2598113.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2598117.png)

![7-(2-methoxyethyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2598119.png)

![3-(2-chloro-6-fluorophenyl)-2-cyano-N-[3-(piperidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2598121.png)